Dppaaoe

描述

Historical Context of Thiamine (B1217682) Antimetabolite Research

The investigation into thiamine antimetabolites began with the aim of understanding the metabolic functions of vitamin B1 and the consequences of its deficiency. The development of organic chemistry in the last century facilitated the synthesis of various thiamine antimetabolites, including oxythiamine (B85929), pyrithiamine (B133093), and amprolium (B1666021) bioregistry.io. Early research demonstrated that these synthetic molecules could interfere with thiamine's biological activities, thereby providing insights into its essential role as a coenzyme. For instance, the synthesis of thiamine antagonists was crucial in understanding the metabolic role of vitamin B1 and the implications of avitaminosis bioregistry.io. These compounds have been historically used to induce experimental conditions mimicking thiamine deficiency in animal models, particularly for studying the functioning of thiamine diphosphate-dependent enzymes and the regulation of genes involved in thiamine synthesis bioregistry.io.

Thiamine Biosynthesis and Metabolic Pathways Interaction

Thiamine, in its active form, thiamine pyrophosphate (TPP), is an essential cofactor for numerous enzymes involved in central carbon metabolism across all cellular organisms, including prokaryotes, fungi, and plants nih.govnih.govnih.govnih.gov. Humans and other animals, however, cannot synthesize thiamine de novo and must obtain it from their diet nih.gov.

The biosynthesis of thiamine typically involves the separate synthesis of two precursor moieties: a pyrimidine (B1678525) ring (4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate, HMP-PP) and a thiazole (B1198619) ring (4-methyl-5-β-hydroxyethylthiazole phosphate (B84403), THX-P) nih.gov. These two branches converge, and the moieties are then condensed to form thiamine monophosphate (ThMP) by thiamine phosphate synthase nih.gov. A final phosphorylation step, catalyzed by thiamine monophosphate kinase (ThiL) or thiamine pyrophosphokinase (THI80 in higher organisms), converts ThMP into the biologically active thiamine pyrophosphate (ThDP or TPP) nih.gov.

TPP functions as a crucial coenzyme for key enzymes in several vital metabolic pathways, including:

Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle nih.govnih.gov.

α-Ketoglutarate Dehydrogenase Complex (KGDHC/OGDHC): Involved in the citric acid cycle, catalyzing the decarboxylation of α-ketoglutarate nih.govnih.gov.

Transketolase (TKT): A key enzyme in the pentose (B10789219) phosphate pathway, crucial for the production of NADPH and ribose-5-phosphate (B1218738) for nucleotide synthesis.

Pyruvate Decarboxylase (PDC): Found in yeast and some bacteria, involved in alcoholic fermentation nih.gov.

Thiamine antagonists, such as oxythiamine esters, interfere with these pathways by disrupting the normal function of TPP-dependent enzymes. Oxythiamine, for instance, is phosphorylated by thiamine pyrophosphokinase to form oxythiamine pyrophosphate (OTP). While OTP can bind to the active sites of TPP-dependent enzymes, its chemical structure (specifically the keto group in the pyrimidine ring) prevents it from stabilizing the reactive carbanion intermediates necessary for catalysis, rendering the enzyme inactive. This competitive inhibition effectively suppresses the metabolic pathways that rely on TPP, leading to a state of functional thiamine deficiency bioregistry.io.

Classification and Structural Diversity of Thiamine Antagonists

Thiamine antagonists can be broadly classified based on their structural modifications and mechanisms of action. These compounds typically mimic the structure of thiamine or its phosphorylated forms, allowing them to interact with thiamine-binding proteins or enzymes.

Classification based on mechanism of action:

Inhibition of Thiamine Diphosphate-Dependent Enzymes: This is the primary mechanism for many synthetic antagonists, including oxythiamine and pyrithiamine. After phosphorylation, these analogs bind to the active centers of TPP-dependent enzymes, causing their inactivation and inhibiting the metabolic pathways in which these enzymes are involved bioregistry.io.

Influence on Thiamine Uptake: Some antagonists, like amprolium, are not readily phosphorylated but can inhibit the cellular uptake of thiamine, thereby reducing intracellular thiamine levels bioregistry.io.

Blocking of Thiamine Phosphorylation: Certain antagonists can act as alternative substrates for thiamine pyrophosphokinase, leading to the formation of inactive diphosphate (B83284) esters that compete with TPP synthesis bioregistry.io. Pyrithiamine, for example, is a more potent inhibitor of thiamine pyrophosphokinase than oxythiamine bioregistry.io.

Structural Diversity: Thiamine's structure consists of an aminopyrimidine ring and a thiazolium ring linked by a methylene (B1212753) bridge. Antagonists often feature modifications to one or both of these rings or the methylene bridge.

Oxythiamine: Differs from thiamine by having a hydroxyl group instead of an amino group on the pyrimidine ring, and a keto group at position 4 of the pyrimidine ring. This seemingly minor structural change is critical for its antagonistic activity, as it prevents the formation of the catalytically active ylide intermediate.

Pyrithiamine: Features a pyridine (B92270) ring replacing the thiazolium ring of thiamine bioregistry.io.

3-Deazathiamine: Lacks a nitrogen atom at position 3 of the thiazolium ring bioregistry.io.

These structural variations dictate their affinity for thiamine-dependent enzymes and their ability to be phosphorylated or transported.

| Compound Class | Representative Compound | Key Structural Modification (compared to Thiamine) | Primary Mechanism of Antagonism |

|---|---|---|---|

| Oxythiamine Esters | Oxythiamine | Keto group at position 4 of pyrimidine ring; lacks amino group. | Forms inactive pyrophosphate (OTP) that competitively inhibits TPP-dependent enzymes. |

| Pyrithiamine Analogues | Pyrithiamine | Pyridine ring replaces thiazolium ring. | Inhibits thiamine pyrophosphokinase; forms inactive pyrophosphate. |

| Other Antagonists | Amprolium | Structurally distinct, less able to form diphosphate esters. | Inhibits thiamine uptake. |

Significance of Oxythiamine Esters in Biochemical Studies

Oxythiamine esters, particularly oxythiamine, are widely utilized as research tools to induce cellular thiamine deficiency in a controlled and selective manner. This controlled deficiency allows researchers to investigate the specific roles of thiamine and its dependent enzymes in various cellular processes and disease states.

Key areas of significance include:

Oncology Research: Thiamine metabolism is often dysregulated in cancer cells, which exhibit increased reliance on glycolysis and the pentose phosphate pathway. Oxythiamine has been investigated for its potential antimetabolic and antiproliferative activities against cancer cells by inhibiting transketolase and other TPP-dependent enzymes bioregistry.io.

Microbiology and Parasitology: Oxythiamine has been used to study thiamine utilization in microorganisms and parasites. For example, it has been employed to validate thiamine utilization as an antimalarial drug target, demonstrating its ability to inhibit Plasmodium falciparum growth by interfering with the parasite's thiamine-utilization pathway. Studies in Saccharomyces cerevisiae have shown that oxythiamine decreases growth rate and survival ability by affecting pyruvate decarboxylase activity.

Neuroscience: While some thiamine antimetabolites like pyrithiamine induce polyneuritis, oxythiamine typically does not produce such effects in vivo, suggesting differential interactions with thiamine's diverse roles in nervous tissue. This distinction makes oxythiamine valuable for dissecting the specific metabolic functions of thiamine versus its potential non-metabolic roles.

Development of Chemical Probes: Oxythiamine serves as a prototype for developing new coenzyme analogues that can compete with TPP for enzyme active sites. These analogues are designed to be membrane-permeable and exhibit broad inhibitory activities against TPP-dependent enzymes, making them useful chemical probes for studying vitamin B1 pathways and inducing effects of thiamine deficiency in cell-based assays nih.gov.

The ability of oxythiamine to be phosphorylated by thiamine pyrophosphokinase, forming an inactive yet binding analog (OTP), makes it a powerful tool for competitive inhibition studies, allowing researchers to probe the enzyme-cofactor interactions and the catalytic mechanisms of TPP-dependent enzymes.

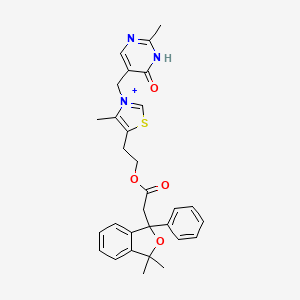

Structure

3D Structure

属性

CAS 编号 |

99447-45-7 |

|---|---|

分子式 |

C30H32N3O4S+ |

分子量 |

530.7 g/mol |

IUPAC 名称 |

2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl 2-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)acetate |

InChI |

InChI=1S/C30H31N3O4S/c1-20-26(38-19-33(20)18-22-17-31-21(2)32-28(22)35)14-15-36-27(34)16-30(23-10-6-5-7-11-23)25-13-9-8-12-24(25)29(3,4)37-30/h5-13,17,19H,14-16,18H2,1-4H3/p+1 |

InChI 键 |

MDZZGWZRBRWIRJ-UHFFFAOYSA-O |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOC(=O)CC3(C4=CC=CC=C4C(O3)(C)C)C5=CC=CC=C5 |

规范 SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOC(=O)CC3(C4=CC=CC=C4C(O3)(C)C)C5=CC=CC=C5 |

同义词 |

3,3-dimethyl-1-phenyl-1-phthalylacetic acid oxythiamine ester DPPAAOE oxythiamine 3,3-dimethyl-1-phenyl-1-phthalylacetate |

产品来源 |

United States |

Ii. Chemical Synthesis and Derivatization of Oxythiamine Esters

Retrosynthetic Analysis of Oxythiamine (B85929) Ester Scaffolds

A retrosynthetic analysis of oxythiamine ester scaffolds conceptually breaks down the target molecule into its key precursor components. The fundamental structure of an oxythiamine ester can be envisioned as comprising three main parts: the pyrimidine (B1678525) moiety, the thiazolium ring, and the esterified side chain. The core oxythiamine structure itself is a modified thiamine (B1217682) analog, where the amino group of the pyrimidine ring in thiamine is replaced by a hydroxyl group uni.lu. Therefore, the retrosynthetic pathway often considers the separate synthesis of the pyrimidine and thiazole (B1198619) components, their linkage to form the oxythiamine core, and subsequent esterification with the desired carboxylic acid or alcohol to form the ester linkage.

Methodologies for Oxythiamine Core Synthesis

The oxythiamine core, 5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one, can be synthesized through chemical modification of thiamine. Two primary methods have been reported for the preparation of oxythiamine from thiamine:

Deamination with Nitrous Acid: Thiamine can be converted into oxythiamine by deamination of the substrate with nitrous acid, achieving yields of 50–70% akrivisbio.com.

Acidic Hydrolysis: A highly efficient method involves refluxing thiamine with 5N hydrochloric acid for six hours, which can yield oxythiamine, essentially free from thiamine, in 80% yield akrivisbio.com.

Thiazolium Ring Formation Strategies

The thiazolium ring is a crucial heterocyclic component of both thiamine and its analog, oxythiamine wikipedia.orgnih.gov. Its formation is a key step in the synthesis of these compounds. In biological systems, the thiazole moiety (4-methyl-5-β-hydroxyethyl thiazole phosphate (B84403), or THZ-P) is synthesized separately from the pyrimidine moiety. This biosynthesis involves an oxidative condensation of 1-deoxy-D-xylulose 5-phosphate (DXP), cysteine, and glycine (B1666218) or tyrosine.

For synthetic purposes, various strategies exist for constructing thiazolium rings. One approach involves the construction of the thiazole ring first, followed by alkylation of the thiazole ring using alkyl bromide derivatives to form thiazolium bromide salts. Another method involves the transformation of mesoionic rings, such as 1,3-oxazolium-5-olates (münchnones), into their sulfur counterparts, 1,3-thiazolium-5-thiolates, through reaction with carbon disulfide. These synthetic strategies allow for the incorporation of various functional groups at different positions of the thiazolium ring.

Pyrimidine Moiety Construction

The pyrimidine moiety is the other essential heterocyclic component of the oxythiamine core. In the biosynthesis of thiamine, the pyrimidine moiety (specifically, 4-amino-5-hydroxymethyl-2-methyl-pyrimidine pyrophosphate, or HMP-PP) is synthesized independently from the purine (B94841) intermediate 5-aminoimidazole ribotide. This conversion is catalyzed by hydroxymethyl pyrimidine synthase (ThiC) to form hydroxymethyl pyrimidine phosphate (HMP-P), which is then phosphorylated to HMP-PP by the kinase ThiD wikipedia.org.

For the synthesis of oxythiamine, the pyrimidine ring is modified from the thiamine structure, where the amino group at position 4 of the pyrimidine ring in thiamine is replaced by a hydroxyl group, resulting in a 4-oxo-1,4-dihydropyrimidine structure nih.govuni.lu. This modification is typically achieved through the deamination or hydrolysis reactions mentioned above, starting from the pre-formed thiamine pyrimidine moiety akrivisbio.com.

Esterification Techniques for Incorporating Diverse Side Chains

Once the oxythiamine core is synthesized, the next crucial step in forming oxythiamine esters is the esterification reaction, which allows for the incorporation of diverse side chains. This process typically involves the condensation of oxythiamine or its derivatives with appropriate carboxylic acids or their activated forms to form the desired ester linkage nih.gov.

Development of Specific Ester Linkages

Esterification techniques for complex molecules like oxythiamine can employ various methodologies. Classical condensation reactions between carboxylic acids and alcohols are fundamental, often requiring acidic conditions. More advanced methods include oxidative esterification, which can convert aldehydes directly into esters. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidation of unactivated aldehydes to esters under mild conditions, preserving stereochemical integrity. Another approach involves the use of trichloroisocyanuric acid (TCCA) as an oxidant, which converts aldehydes in situ into their corresponding acyl chlorides, subsequently reacting with alcohols to yield esters.

For specific oxythiamine esters such as 3-(2,2-Dichlorodiethyl)aminopropionic acid oxythiamine ester (DDAPOE), the ester linkage would be formed between the hydroxyl group of oxythiamine and the carboxylic acid group of 3-(2,2-Dichlorodiethyl)aminopropionic acid. The choice of esterification technique would depend on the specific chemical properties of the side chain and the desired yield and purity.

Stereochemical Considerations in Synthesis

Stereochemical control is an important aspect in the synthesis of complex organic molecules, including oxythiamine esters, especially if the incorporated side chain or the oxythiamine core itself contains chiral centers. The presence of stereoisomers can significantly impact the biological activity and pharmacological properties of a compound.

In the synthesis of esters, techniques such as fractional crystallization of diastereoisomeric salts can be employed to resolve enantiomers and obtain specific stereoisomers. X-ray crystallography is often used to confirm the absolute stereochemistry of synthesized compounds. Furthermore, it has been observed that enzymes involved in the biosynthesis and degradation of related lipid esters often exhibit stereospecificity, favoring the production or hydrolysis of particular stereoisomers. While specific stereochemical details for DDAPOE synthesis are not widely detailed in general literature, the principles of stereocontrol remain critical for developing biologically active oxythiamine esters with defined properties.

Synthetic Approaches for 3,3-Dimethyl-1-phenyl-1-phthalylacetic acid Oxythiamine Ester (DPPAAOE)

The synthesis of 3,3-Dimethyl-1-phenyl-1-phthalylacetic acid Oxythiamine Ester (this compound) would involve the esterification of oxythiamine with 3,3-dimethyl-1-phenyl-1-phthalylacetic acid. While a specific synthetic route for this compound is not widely reported in public scientific databases, general methodologies for the preparation of oxythiamine and ester linkages can be inferred.

Oxythiamine, a thiamine analog, can be synthesized through various established chemical routes. Two prominent methods for oxythiamine synthesis include the deamination of thiamine with nitrous acid, which typically yields oxythiamine in 50–70% yield. Another highly efficient method involves refluxing thiamine with 5N hydrochloric acid for approximately 6 hours, capable of producing oxythiamine in up to 80% yield, largely free from residual thiamine nih.gov.

Once oxythiamine is obtained, the formation of the ester linkage with 3,3-dimethyl-1-phenyl-1-phthalylacetic acid would proceed via a standard esterification reaction. Given that oxythiamine possesses a hydroxyl group, it can act as the alcohol component in an esterification. The 3,3-dimethyl-1-phenyl-1-phthalylacetic acid would serve as the carboxylic acid component. Common esterification strategies that could be employed include:

Fischer Esterification : This method involves the direct reaction of the carboxylic acid with the alcohol in the presence of an acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid). This is a reversible reaction, and often involves removing water to drive the equilibrium towards product formation.

Activation of the Carboxylic Acid : To enhance reactivity and yield, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride, acid anhydride, or an activated ester.

Acid Chloride Route : The 3,3-dimethyl-1-phenyl-1-phthalylacetic acid could be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride would then react with oxythiamine in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the liberated HCl.

Coupling Reagents : Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are frequently used for direct esterification between a carboxylic acid and an alcohol under mild conditions. These reagents facilitate the formation of an activated intermediate that readily reacts with the alcohol.

The choice of synthetic approach would depend on factors such as the stability of the reactants, desired yield, purity requirements, and scalability. The complex structure of the phthalylacetic acid moiety suggests that careful consideration of steric hindrance and functional group compatibility would be crucial during reaction design.

Analytical Techniques for Characterization of Synthetic Products

The rigorous characterization of synthetic products like this compound is paramount to confirm their chemical structure and assess their purity. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.

Spectroscopic Methods in Structure Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure of organic compounds by analyzing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR : This technique would reveal the number, type, and connectivity of hydrogen atoms in this compound. Characteristic chemical shifts and coupling patterns would allow for the identification of protons associated with the oxythiamine core, the phenyl group, the dimethyl groups, and the phthalylacetic acid scaffold. For instance, the protons adjacent to the ester linkage or the aromatic protons would show distinct signals.

¹³C NMR : Providing information about the carbon skeleton, ¹³C NMR would show unique signals for each chemically distinct carbon atom in this compound. This is particularly useful for confirming the presence of carbonyl carbons (from the ester and possibly other carbonyls in the phthalylacetic acid moiety), aromatic carbons, and aliphatic carbons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) : These advanced NMR methods can provide through-bond and through-space correlations between nuclei, further solidifying the assignment of complex structures and confirming connectivity, especially for a molecule of this compound's complexity.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups present in the molecule by measuring the vibrations of molecular bonds. For this compound, characteristic absorption bands would be expected for:

Carbonyl stretching (C=O) from the ester group (typically around 1735 cm⁻¹) and potentially from any ketone or carboxylic acid functionalities within the phthalylacetic acid part.

Hydroxyl stretching (O-H) if any free hydroxyl groups remain on oxythiamine or the acid (though esterification removes the primary alcohol of oxythiamine).

Aromatic C-H stretching (around 3030 cm⁻¹) and C=C stretching (around 1600, 1500 cm⁻¹) from the phenyl and pyrimidine rings.

Aliphatic C-H stretching (around 2900 cm⁻¹).

C-O stretching from the ester linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of UV or visible light due to electronic transitions within molecules. For this compound, the presence of conjugated systems, such as the pyrimidine ring of oxythiamine and the aromatic rings of the phthalylacetic acid moiety, would result in characteristic absorption maxima (λmax). This technique can also be used for quantitative analysis of the compound if its molar absorptivity is known.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its molecular formula and structural integrity.

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide an accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the precise determination of this compound's elemental composition.

Fragmentation Pattern : The fragmentation pattern observed in MS can provide clues about the substructures present in the molecule, as specific bonds break under ionization, yielding characteristic fragments.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful and widely used technique for purity assessment and quantification of synthetic organic compounds.

Principle : HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica-based column) and a mobile phase (solvent system) pumped at high pressure.

Purity Determination : For this compound, analytical HPLC would be used to determine the purity by observing the presence and integration of peaks. A single, sharp peak at a specific retention time, with minimal or no other peaks, indicates high purity. The area under the peak relative to the total area of all peaks can be used to calculate the percentage purity. Purity criteria for tested compounds in medicinal chemistry often require not less than 95% purity, with HPLC being an acceptable method for establishing this.

Method Development : Optimizing the stationary phase (e.g., C18, C8) and mobile phase composition (e.g., mixtures of water/acetonitrile or water/methanol with buffers) is crucial to achieve good separation of this compound from potential impurities, including unreacted starting materials, intermediates, and byproducts.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and cost-effective technique primarily used for qualitative purity assessment and monitoring reaction progress.

Principle : TLC involves spotting a small amount of the sample onto a stationary phase (e.g., silica (B1680970) gel on a plate) and allowing a solvent (mobile phase) to ascend the plate by capillary action. Components of the mixture separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots.

Purity Assessment : For this compound, a pure sample would ideally show only one spot on the TLC plate. The presence of multiple spots would indicate impurities. TLC can also help in selecting appropriate solvent systems for larger-scale purification methods like column chromatography. Visualization can be achieved using UV light or chemical staining reagents.

By combining the structural information obtained from spectroscopic methods with the purity assessment from chromatographic techniques, chemists can comprehensively characterize the synthesized this compound and ensure its quality for further research or application.

Iii. Molecular Mechanisms of Action and Biochemical Interactions

Competitive Inhibition of Thiamine-Dependent Enzymes

The core mechanism of "Dppaaoe" involves its competitive binding to TPP-dependent enzymes, effectively acting as an antimetabolite. This competitive inhibition disrupts crucial metabolic pathways where TPP serves as an essential coenzyme, particularly in carbohydrate metabolism wikipedia.orgfishersci.se.

The Pyruvate (B1213749) Dehydrogenase Complex (PDHC) is a mitochondrial multienzyme complex vital for linking glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA fishersci.se. "this compound" pyrophosphate, analogous to oxythiamine (B85929) pyrophosphate (OTPP), acts as a competitive inhibitor of PDHC. Studies have shown that OTPP strongly inhibits PDHC, with reported inhibition constant (Kᵢ) values significantly lower than the Michaelis constant (Kₘ) for TPP. For instance, OTPP has been reported to have an apparent Kᵢ value of 0.006 µM for purified bison heart PDHC, and 0.025 µM for mammalian PDHC, compared to a Kₘ of 0.06 µM for TPP. This strong binding suggests that "this compound" effectively competes with endogenous TPP, leading to impaired glucose metabolism.

Transketolase (TK) is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for the reversible transfer of two-carbon units between sugar phosphates guidetopharmacology.org. This pathway is crucial for producing ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis, and NADPH, essential for reductive biosynthesis and antioxidant defense wikipedia.orgguidetopharmacology.org. "this compound" pyrophosphate, akin to OTP, potently inhibits transketolase activity by competing for the TPP binding site wikipedia.orgmims.comguidetopharmacology.orgfishersci.se. Studies have reported that oxythiamine diphosphate (B83284) can inhibit rat liver transketolase with an IC₅₀ value ranging from 0.02–0.2 µM, and yeast transketolase with an IC₅₀ of approximately 0.03 µM mims.comfishersci.se. This inhibition can significantly limit nucleotide biosynthesis and NADPH generation, particularly impacting rapidly dividing cells wikipedia.orgguidetopharmacology.org.

Inhibition of Transketolase Activity

Molecular Docking and Computational Chemistry Studies of Oxythiamine Ester-Enzyme Binding

Molecular docking and computational chemistry studies provide valuable insights into the binding mechanisms of oxythiamine esters like "this compound" with their target enzymes. These in silico approaches predict the preferred orientation of a ligand within an enzyme's binding site and estimate its binding affinity fishersci.se. For oxythiamine, docking studies with human transketolase-like protein 1 (TKTL1), a variant of transketolase, have revealed specific hydrogen bond interactions. For instance, hydrogen bonds have been observed between the hydroxyl groups of Ser49 of TKTL1 and the aminopyrimidine ring of oxythiamine, and between the amine group of Lys218 and a nitrogen atom of oxythiamine. The binding affinity for oxythiamine with TKTL1 has been reported with a glide score of -5.53 kcal/mol.

Molecular dynamics simulations further explore the stability of these ligand-enzyme complexes over time, confirming the roles of key active site residues such as Ser49, Lys84, Glu128, His160, and Lys218 in suppressing TKTL1 activity. Glu128, in particular, is considered important for the deprotonation state of the aminopyrimidine moiety and is a preferred site for inhibitory action. Computational studies also compare the docking affinities of oxythiamine pyrophosphate with other thiamine (B1217682) derivatives for enzymes like pyruvate dehydrogenase and transketolase, providing a theoretical basis for their inhibitory potencies fishersci.se.

Structure-Activity Relationship (SAR) Studies of Oxythiamine Esters

Structure-Activity Relationship (SAR) studies of oxythiamine esters aim to understand how modifications to their chemical structure influence their antagonistic potency against thiamine-dependent enzymes. Oxythiamine itself differs from thiamine by the replacement of the amino group at position 6 of the pyrimidine (B1678525) ring with a keto group, forming pyrimidin-6-one wikipedia.org. This alteration modifies the electronic properties of the molecule, affecting its reactivity and rendering its pyrophosphate form catalytically inactive despite binding to the enzyme's active site wikipedia.org.

Modifications to the side chains of oxythiamine esters can significantly impact their biological activity, including their antagonistic potency and cellular uptake mims.comwikipedia.orgfishersci.se. While specific data for "this compound" are not available, general principles from studies on various oxythiamine derivatives highlight the importance of the ester side chain. For example, the incorporation of different groups can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach intracellular targets fishersci.se.

The nature of the ester linkage and the chemical properties of the attached side chain can also modulate the stability of the compound and its susceptibility to enzymatic hydrolysis, which might affect the release of the active pyrophosphate form mims.com. Furthermore, the steric and electronic properties of the side chain can influence the compound's binding affinity to thiamine pyrophosphokinase (the enzyme responsible for phosphorylation) and subsequently to the target TPP-dependent enzymes mims.comfishersci.se. For instance, some thiamine analogs with altered thiazole (B1198619) ring structures or different side chains have been synthesized to enhance cytostatic effects or improve selectivity fishersci.se. These studies collectively suggest that optimizing the ester side chain of compounds like "this compound" is crucial for developing potent and effective thiamine antagonists.

Iv. Biochemical and Cellular Research Applications of Oxythiamine Esters

Tools for Elucidating Thiamine (B1217682) Metabolism Pathways

Oxythiamine (B85929) and its active metabolite, oxythiamine pyrophosphate (OTP), serve as crucial tools for dissecting the intricacies of thiamine metabolism. By acting as competitive inhibitors of ThDP-dependent enzymes, they effectively block key metabolic steps, thereby allowing researchers to observe the downstream consequences and infer the roles of these enzymes and pathways. wikipedia.orgfishersci.seuni.luwikipedia.orguni.lu

The primary targets of OTP include:

Transketolase (TKT): A pivotal enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). Inhibition of TKT by OTP significantly reduces the production of ribose-5-phosphate (B1218738), a precursor for nucleotide biosynthesis, and impairs NADPH production, which is vital for antioxidant systems and fatty acid synthesis. wikipedia.orgwikipedia.orgakrivisbio.comwikipedia.orgnih.gov

Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the citrate (B86180) cycle by converting pyruvate to acetyl-CoA. OTP inhibits PDHC, leading to a backlog of pyruvate and increased anaerobic glycolysis. wikipedia.orgwikipedia.orgmims.com

2-Oxoglutarate Dehydrogenase Complex (OGDHC): Another ThDP-dependent enzyme in the citrate cycle. Inhibition of OGDHC by OTP can lead to an accumulation of α-ketoglutarate, a signaling molecule with implications for epigenetic enzymes and hypoxia-inducible factor HIF-1α. wikipedia.orgwikipedia.org

By inhibiting these enzymes, oxythiamine creates a controlled state of functional thiamine deficiency, enabling researchers to study the metabolic adaptations and vulnerabilities of cells under such conditions. wikipedia.orgfishersci.seuni.luwikipedia.org

Probes for Studying Metabolic Reprogramming in Cellular Systems

Oxythiamine esters are instrumental in investigating metabolic reprogramming, particularly in the context of cancer. Cancer cells often exhibit altered metabolic profiles, such as increased reliance on glycolysis (the Warburg effect) and enhanced activity of the pentose phosphate pathway to support rapid proliferation and maintain redox homeostasis. guidetopharmacology.org

Oxythiamine's ability to inhibit TKT and other ThDP-dependent enzymes allows researchers to:

Induce Metabolic Shifts: By limiting the flux through the PPP, oxythiamine can force cells to re-evaluate their metabolic strategies, potentially shifting them away from anabolic processes crucial for tumor growth. wikipedia.orgnih.gov

Identify Metabolic Vulnerabilities: Studies have shown that inhibiting TKT with oxythiamine can lead to reduced cell viability, induction of cell cycle arrest, and decreased proliferation in various cancer cell lines, including non-small cell lung carcinoma, pancreatic carcinoma, and breast cancer cells. wikipedia.orgwikipedia.orgnih.gov This highlights specific metabolic pathways as potential therapeutic targets.

In Vitro Studies on Cellular Metabolism and Proliferation (Non-Clinical)

In vitro studies extensively utilize oxythiamine esters to investigate their impact on cellular metabolism and proliferation in a controlled environment, providing insights into fundamental biological processes without clinical implications.

Oxythiamine treatment leads to significant alterations in metabolic fluxes within cells. For instance, the inhibition of transketolase by oxythiamine reduces the non-oxidative synthesis of ribose, impacting nucleotide synthesis. wikipedia.orgnih.gov This disruption of the PPP, a pathway crucial for generating precursors for macromolecules and NADPH, can lead to a shortage of building blocks for rapidly dividing cells. wikipedia.org

Studies on pancreatic cancer cells (MIA PaCa-2) treated with oxythiamine have shown dose- and time-dependent inhibition of cell proliferation and alterations in protein expression dynamics, suggesting a broader impact on cellular signaling pathways beyond direct enzyme inhibition. nih.gov

In cell-free systems, the direct inhibitory effects of oxythiamine pyrophosphate (OTP) on ThDP-dependent enzymes can be precisely quantified. OTP acts as a competitive inhibitor, binding to the same cofactor site as ThDP but failing to stabilize the reactive intermediates necessary for catalysis due to its keto group. wikipedia.org

Table 1: Inhibition Constants (Ki) of Oxythiamine Pyrophosphate (OTP) for ThDP-Dependent Enzymes

| Enzyme | Source | Ki (µM) | Reference |

| Transketolase (TK) | Rat liver | 0.02–0.2 | wikipedia.org |

| Transketolase (TK) | Yeast | ~0.03 | wikipedia.org |

| Pyruvate Dehydrogenase Complex (PDHC) | Rat adrenals | 0.025 | mims.com |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine adrenals | ~30 | wikipedia.org |

| Pyruvate Decarboxylase (PDC) | Yeast | 20 | wikipedia.org |

These data demonstrate that OTP exhibits high affinity for these enzymes, often with Ki values lower than the Km for natural ThDP, indicating its potent inhibitory capacity. wikipedia.orgmims.com

Investigation of Metabolic Flux Alterations

Development of In Vitro Models for Thiamine Deficiency Studies

Oxythiamine is a widely utilized chemical probe for inducing controlled cellular thiamine deficiency in research. wikipedia.orgfishersci.seuni.luuni.lu This controlled induction allows scientists to:

Mimic Deficiency States: By administering oxythiamine to cell cultures or animal models, researchers can simulate conditions of thiamine deficiency, which are relevant to various medical conditions, including neurodegenerative diseases.

Study Cellular Responses: These models enable the investigation of how cells adapt to impaired thiamine metabolism, including changes in metabolic pathways, gene expression, and cellular signaling. For example, studies have shown that oxythiamine can trigger upregulation of apoptosis-inducing factor gene expression and lead to caspase-3-mediated apoptosis in neuronal cells. mims.com

Assess Drug Targets: The induced deficiency can help validate thiamine utilization pathways as potential drug targets for diseases like cancer or parasitic infections. fishersci.seuni.lu

Comparative Analysis of Different Oxythiamine Ester Analogs in Biochemical Assays

Research often involves comparing oxythiamine and its esters with other thiamine antimetabolites to understand their relative potencies, selectivities, and mechanisms of action. This comparative analysis aids in the development of more effective and specific chemical probes.

For instance, studies comparing oxythiamine (OT) with 2′-methylthiamine have shown that OT generally inhibits the growth and metabolism of cancer cells more significantly. Another comparison with 3-deazathiamine (DAT) revealed that while both oxythiamine pyrophosphate (OTPP) and 3-deazathiamine pyrophosphate (DATPP) inhibit PDHC, DATPP was found to be a stronger competitive inhibitor in cell-free systems (Ki = 0.0026 µM for DATPP vs. 0.025 µM for OTPP). mims.com However, in cellular contexts, OT and OTPP often demonstrate a significant cytostatic effect on cell growth, whereas DATPP may show a lower impact, possibly due to differences in cellular transport. mims.com

Recent advancements in thiamine analog design, including triazole-based compounds and amino-oxetane featuring analogues, aim to overcome limitations of oxythiamine, such as rapid clearance and reduced potency in the presence of high thiamine levels. These new analogs are being evaluated for their broad-spectrum inhibition of ThDP-dependent enzymes and their ability to induce thiamine deficiency in cell-based assays through prodrug mechanisms. uni.lu

Table 2: Comparative Antiproliferative Activity of Thiamine Antimetabolites on HeLa Cancer Cells

| Compound | GI50 (µM) on HeLa Cells | IC50 (µM) on HeLa Cells (MTT assay) | Reference |

| Oxythiamine (OT) | 36 | 51 | mims.com |

| 2′-Methylthiamine | 107 | 112 | |

| Oxythiamine Pyrophosphate (OTPP) | N/A | Significant cytostatic effect | mims.com |

| 3-Deazathiamine Pyrophosphate (DATPP) | N/A | Lower extent of metabolic activity decrease | mims.com |

These comparative studies are crucial for identifying compounds with optimized properties for specific research applications, allowing for more precise control over metabolic perturbations.

V. Future Directions and Emerging Research Avenues for Oxythiamine Ester Chemistry

Advanced Synthetic Methodologies for Novel Oxythiamine (B85929) Ester Derivatives

The synthesis of oxythiamine and its derivatives has historically involved multi-step processes. Future efforts will focus on developing advanced synthetic methodologies to enable the efficient and precise creation of novel oxythiamine ester derivatives, including hypothetical compounds like "Dppaaoe." This includes exploring:

Chemoenzymatic Synthesis: Utilizing enzymes to catalyze specific reactions, offering high selectivity and milder reaction conditions, potentially leading to more environmentally friendly and cost-effective production of complex oxythiamine esters.

Flow Chemistry: Employing continuous flow reactors to enhance reaction control, scalability, and safety, facilitating the rapid optimization and production of new derivatives.

Click Chemistry and Bioconjugation: Implementing highly efficient and selective reactions for attaching various functional groups to the core oxythiamine structure. This could enable the creation of prodrugs, targeted delivery systems, or conjugates with imaging agents, allowing for precise control over the pharmacokinetic and pharmacodynamic properties of compounds like "this compound."

Asymmetric Synthesis: Developing methods to synthesize enantiomerically pure oxythiamine ester derivatives, as stereochemistry can significantly impact biological activity and specificity.

These advanced synthetic approaches would enable the creation of diverse libraries of oxythiamine ester derivatives, each with tailored properties for specific research or therapeutic goals.

Integration of Omics Technologies in Thiamine (B1217682) Antagonist Research

The application of omics technologies (genomics, proteomics, metabolomics) is poised to revolutionize the study of thiamine antagonists, including novel oxythiamine esters. For a hypothetical compound like "this compound," omics approaches could provide a holistic understanding of its cellular impact:

Genomics and Transcriptomics: Studying changes in gene expression patterns in response to "this compound" exposure can reveal affected metabolic pathways, stress responses, and potential compensatory mechanisms. For instance, RNA sequencing could identify genes whose expression is altered, providing insights into the molecular targets and cellular processes modulated by the compound.

Proteomics: Quantitative proteomics can identify and quantify proteins whose abundance or post-translational modification status changes upon treatment with "this compound." This would directly pinpoint protein targets, including thiamine-dependent enzymes and other interacting proteins, offering a deeper understanding of the compound's mechanism of action.

Metabolomics: Analyzing the global metabolic profile of cells or organisms treated with "this compound" would directly reveal the downstream consequences of thiamine antagonism. This could include changes in carbohydrate metabolism, nucleotide synthesis, and energy production, providing a functional readout of the compound's effect on cellular biochemistry. For example, a decrease in ribose-5-phosphate (B1218738) levels or an accumulation of pyruvate (B1213749) could indicate effective transketolase or pyruvate dehydrogenase inhibition, respectively. wikipedia.org

Table 1: Illustrative Omics Data for a Hypothetical Oxythiamine Ester (e.g., "this compound")

| Omics Technology | Measured Parameter | Expected Findings (Illustrative) | Potential Insights |

| Transcriptomics | Gene Expression | Upregulation of stress response genes; Downregulation of genes in thiamine-dependent pathways. | Cellular adaptation; Identification of affected metabolic routes. |

| Proteomics | Protein Abundance | Decreased levels/activity of thiamine-dependent enzymes (e.g., Transketolase, Pyruvate Dehydrogenase Complex); Altered levels of metabolic enzymes. wikipedia.org | Direct enzyme inhibition; Broader metabolic impact. |

| Metabolomics | Metabolite Levels | Accumulation of substrates (e.g., pyruvate, α-ketoglutarate); Depletion of products (e.g., ribose-5-phosphate); Changes in ATP/NADPH ratios. wikipedia.org | Functional impact on metabolic flux; Identification of bottlenecks. |

High-Throughput Screening for Identification of Potent Antimetabolites

High-throughput screening (HTS) platforms are essential for identifying novel and potent thiamine antimetabolites, including new oxythiamine ester derivatives. Future research will leverage advanced HTS methodologies to:

Automated Cell-Based Assays: Developing miniaturized assays using cell lines (e.g., cancer cells, microbial strains) that are highly sensitive to thiamine deficiency. These assays can rapidly screen large libraries of "this compound" analogs for their ability to inhibit cell growth, induce apoptosis, or disrupt specific metabolic pathways. citeab.com

Enzyme-Targeted Assays: Implementing HTS assays directly targeting key thiamine-dependent enzymes such as transketolase (TK), pyruvate dehydrogenase complex (PDHC), and 2-oxoglutarate dehydrogenase complex (OGDHC). wikipedia.orgnih.gov These assays would measure the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) of "this compound" and its derivatives against these enzymes, providing quantitative data on their potency and specificity.

Phenotypic Screening: Designing screens that identify compounds capable of inducing specific cellular phenotypes associated with thiamine deficiency, such as altered morphology, reduced ATP production, or increased oxidative stress. This unbiased approach can uncover novel mechanisms of action beyond direct enzyme inhibition.

Theoretical and Computational Modeling of Thiamine Antagonist Systems

Computational chemistry and bioinformatics will play an increasingly vital role in understanding and designing thiamine antagonists. For a hypothetical compound like "this compound," these tools can:

Molecular Docking and Dynamics Simulations: Predicting the binding affinity and mode of interaction of "this compound" with thiamine-dependent enzymes and other potential targets. This can guide the rational design of more potent and selective inhibitors by identifying key structural features for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models that correlate the chemical structure of oxythiamine ester derivatives with their biological activity. QSAR models can accelerate the design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.

Network Pharmacology: Analyzing the complex interactions of "this compound" within cellular networks, predicting off-target effects, and identifying synergistic combinations with other therapeutic agents. This systems-level approach can reveal unforeseen therapeutic opportunities and potential side effects.

De Novo Drug Design: Utilizing computational algorithms to generate novel chemical structures, including "this compound" analogs, that are predicted to have optimal binding characteristics and pharmacological profiles.

Exploration of New Biochemical Targets Beyond Canonical Thiamine-Dependent Enzymes

While canonical thiamine-dependent enzymes (TK, PDHC, OGDHC) are well-established targets for oxythiamine, future research will explore novel biochemical targets and mechanisms of action for compounds like "this compound." This includes:

Non-Coenzyme Functions of Thiamine: Investigating whether oxythiamine esters can interfere with the non-coenzyme roles of thiamine, such as its involvement in nerve impulse transmission or its antioxidant properties. guidetopharmacology.orgfishersci.se

Thiamine Transporters and Kinases: Exploring the inhibition of thiamine uptake transporters or thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine into its active diphosphate (B83284) form. Inhibiting these processes could effectively induce thiamine deficiency, even if the oxythiamine ester itself is not a direct enzyme inhibitor.

Epigenetic Modulation: Investigating whether oxythiamine esters can influence epigenetic mechanisms, such as DNA methylation or histone modification, which can impact gene expression and cellular function.

Mitochondrial Dysfunction: Delving deeper into the impact of oxythiamine esters on mitochondrial integrity and function, beyond their direct inhibition of mitochondrial thiamine-dependent enzymes. This could involve studying effects on mitochondrial respiration, membrane potential, or reactive oxygen species production.

By exploring these diverse avenues, research into oxythiamine ester chemistry, exemplified by hypothetical compounds like "this compound," aims to uncover new therapeutic strategies for diseases ranging from cancer to infectious diseases, and to further elucidate the intricate roles of thiamine in biological systems.

常见问题

Basic Research Questions

Q. How should researchers formulate a robust research question for studying "Dppaaoe"?

- Methodological Answer : Begin by defining the population (P), exposure/intervention (E/I), comparison group (C), and outcome (O) using the P-E/I-C-O framework . For example:

- Population: Specific demographic or experimental subjects relevant to "this compound."

- Intervention: Variables manipulated (e.g., dosage, environmental conditions).

- Comparison: Control groups or baseline data.

- Outcome: Measurable effects (e.g., biochemical changes, behavioral outcomes).

Q. What experimental design principles apply to studies on "this compound"?

- Methodological Answer : Use factorial designs to isolate variables or longitudinal studies for temporal effects. For reproducibility:

- Document protocols for sample preparation, measurement tools (e.g., spectroscopy for structural analysis), and environmental controls .

- Include randomization and blinding to mitigate bias .

Q. How can researchers identify gaps in existing literature on "this compound"?

- Methodological Answer : Conduct systematic reviews using databases like PubMed or Scopus. Tools like PRISMA flow diagrams help track study inclusion/exclusion criteria . Prioritize unanswered questions from meta-analyses or contradictory findings in prior studies .

Advanced Research Questions

Q. How should conflicting data on "this compound" be resolved?

- Methodological Answer : Apply sensitivity analysis to assess the impact of outliers or variable adjustments. For example:

- Compare results across methodologies (e.g., computational modeling vs. empirical assays) .

- Use statistical tests (ANOVA, Bayesian inference) to quantify uncertainty and identify sources of discrepancy .

- Cross-reference with independent datasets or replication studies .

Q. What strategies address low statistical power in "this compound" experiments?

- Methodological Answer :

- Increase sample size using power analysis tools (G*Power) to determine minimum detectable effect sizes .

- Apply effect size correction methods (Cohen’s d) or Bayesian hierarchical modeling for small datasets .

- Pre-register hypotheses to avoid data dredging .

Q. How can AI/ML enhance data interpretation for "this compound" research?

- Methodological Answer :

- Train transformer models (e.g., BERT) to extract patterns from unstructured data (e.g., research papers, lab notes) .

- Use clustering algorithms (k-means) to categorize experimental outcomes or predict dose-response relationships .

- Validate models with holdout datasets and SHAP values for interpretability .

Q. What ethical considerations apply to human subject studies involving "this compound"?

- Methodological Answer :

- Follow IRB protocols for informed consent, especially in pharmacological or behavioral studies .

- Anonymize data using encryption and restrict access to sensitive datasets .

- Disclose conflicts of interest and funding sources in publications .

Data Analysis and Validation

Q. Which statistical methods are optimal for validating hypotheses about "this compound"?

- Methodological Answer :

- For parametric Linear regression, t-tests.

- For non-parametric Mann-Whitney U, Kruskal-Wallis tests.

- For multivariate analysis: Principal Component Analysis (PCA) or structural equation modeling .

- Report confidence intervals and p-values with corrections for multiple comparisons .

Q. How can researchers ensure reproducibility in "this compound" studies?

- Methodological Answer :

- Share raw data and code via repositories like Zenodo or GitHub .

- Use standardized reporting frameworks (ARRIVE for animal studies, CONSORT for clinical trials) .

- Conduct inter-laboratory comparisons to validate protocols .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。